(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDWHFJJXYKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride is a synthetic derivative notable for its complex structure, which includes a thiazole ring, a piperazine moiety, and a chlorophenyl group. This combination of functional groups has been associated with various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Analysis
The structural formula of the compound can be represented as follows:
This structure contributes to its potential pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects.
Biological Activity Overview
The biological activities of this compound are primarily attributed to the following mechanisms:
- Anticancer Activity : Thiazole derivatives are well-documented for their anticancer properties. Studies have shown that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Anti-inflammatory Properties : The presence of the piperazine ring enhances the anti-inflammatory potential of the compound. Piperazine derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
- Antibacterial Effects : Preliminary studies indicate that thiazole-based compounds can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This activity is often linked to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Anticancer Activity
A study investigated various thiazole derivatives, including those similar to this compound, demonstrating significant cytotoxic effects against human cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.61 ± 0.92 |
| Compound B | A549 (Lung Cancer) | 1.98 ± 1.22 |
| Target Compound | Jurkat (Lymphoma) | < 5 |
These results indicate that the target compound could possess comparable or superior anticancer efficacy compared to established chemotherapeutics like doxorubicin .
Anti-inflammatory Studies
Another research effort focused on the anti-inflammatory properties of thiazole derivatives, noting that modifications in the piperazine structure could enhance anti-inflammatory activity. The study reported that certain analogs showed a significant reduction in pro-inflammatory cytokines in vitro .
Antibacterial Activity
Research into the antibacterial properties revealed that compounds similar to the target compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial membrane integrity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride exhibit significant antimicrobial properties. Studies have demonstrated that thiazole derivatives possess activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic proteins.
Case Study: Induction of Apoptosis
In a study involving cancer cell lines, it was found that treatment with thiazole derivatives led to:
- Upregulation of pro-apoptotic proteins
- Downregulation of anti-apoptotic proteins
- Activation of caspase pathways , resulting in increased apoptosis rates .
This suggests that this compound may serve as a promising candidate for cancer therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of thiazole derivatives, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation.
Table 2: Neuroprotective Effects in Preclinical Studies
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study A | Mouse model | Reduced neuroinflammation |
| Study B | Cell culture | Increased neuronal survival |
These findings indicate potential therapeutic applications in neurodegenerative disorders .
Pharmacokinetics and Mechanism of Action
Understanding the pharmacokinetics of this compound is crucial for its application in therapy. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Metabolism : Primarily metabolized in the liver, with several metabolites exhibiting biological activity.
- Excretion : Primarily excreted via urine.
The mechanism of action involves interaction with various cellular targets, leading to downstream effects on cell survival and proliferation pathways .
Chemical Reactions Analysis
Piperazine-Thiazole Coupling
The thiazole-methyl-piperazine moiety is synthesized via alkylation or reductive amination. For example:
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Reaction : Condensation of 4-(4-chlorophenyl)thiazole-2-carbaldehyde with piperazine derivatives under reducing conditions (e.g., NaBHCN).
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Conditions : Ethanol, reflux, 12–24 hours.
Acylation with Furan-2-carbonyl Chloride
The furan-2-carbonyl group is introduced via nucleophilic acyl substitution:
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Reaction : Piperazine reacts with furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
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Yield : ~75–85% after purification via column chromatography.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethanol or ether to form the hydrochloride salt .
Piperazine Core
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Alkylation/Acylation : The secondary amines in piperazine react with alkyl halides or acyl chlorides. For example, reaction with methyl iodide forms quaternary ammonium salts .
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pH-Dependent Stability : Protonation at acidic pH enhances water solubility but reduces nucleophilicity .
Thiazole Ring
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Electrophilic Substitution : The 5-position of the thiazole undergoes nitration or halogenation under strong acidic conditions (e.g., HNO/HSO) .
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Resistance to Hydrolysis : Stable under basic conditions due to aromatic stabilization .
Furan Moiety
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Diels-Alder Reactivity : The furan ring participates in [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride) at elevated temperatures .
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Oxidation : Susceptible to oxidative cleavage with ozone or mCPBA, forming diketones .
Acidic Hydrolysis
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Products : Cleavage of the piperazine-furan bond yields furan-2-carboxylic acid and 4-(4-chlorophenyl)thiazole-methyl-piperazine fragments .
Basic Hydrolysis
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Conditions : NaOH (2M), reflux.
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Outcome : Limited degradation observed; thiazole and chlorophenyl groups remain intact.
Stability Under Environmental Conditions
Thiazole Modifications
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Suzuki Coupling : The 4-chlorophenyl group undergoes cross-coupling with boronic acids (e.g., phenylboronic acid) using Pd catalysts .
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Schiff Base Formation : The methylene group adjacent to thiazole reacts with aldehydes (e.g., benzaldehyde) .
Piperazine Derivatives
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves coupling reactions between thiazole and piperazine intermediates. For example, a modified Mannich reaction or nucleophilic substitution can introduce the furan-2-yl methanone group. Piperazine derivatives are often synthesized via refluxing with carbonylating agents like benzoyl chloride in the presence of a base (e.g., K₂CO₃) . Controlled copolymerization methods, as described for polycationic reagents, may also guide optimization of reaction conditions .
Q. How can the compound’s structural integrity be validated?
Use a combination of:
- X-ray crystallography to resolve bond lengths and angles (e.g., monoclinic crystal systems with space group P21/c, as seen in related piperazine-thiazole structures) .
- NMR spectroscopy (¹H/¹³C) to confirm proton environments, particularly the thiazole methylene (δ ~4.2 ppm) and furan carbonyl (δ ~165 ppm).
- Mass spectrometry (HRMS) to verify the molecular ion peak and hydrochloride adduct .
Q. What computational tools are suitable for analyzing electronic properties?
Multiwfn enables wavefunction analysis to calculate electrostatic potential maps, electron localization functions (ELF), and bond order analysis. This helps predict reactive sites, such as the electrophilic furan carbonyl or nucleophilic piperazine nitrogen .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt’s ionic nature. Aqueous solubility is pH-dependent; use buffered solutions (pH 4–7) for stability .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational spectroscopic data?
- Cross-validate NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)).
- Check for tautomeric forms or conformational isomers using variable-temperature NMR .
- Quantify impurities via LC-MS and adjust synthetic protocols (e.g., recrystallization solvents) .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs?
- Modify substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess bioactivity changes.
- Docking studies : Use AutoDock Vina to predict binding affinities against target proteins (e.g., serotonin receptors, common for piperazine derivatives) .
Q. How to optimize reaction yield in large-scale synthesis?
- Apply Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd/C for coupling), temperature (80–120°C), and solvent polarity.
- Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) .
Q. What in silico approaches predict ADMET properties?
- SwissADME : Predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Molecular dynamics simulations : Assess binding stability with target receptors over 100-ns trajectories .
Q. How to analyze crystal packing effects on physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
